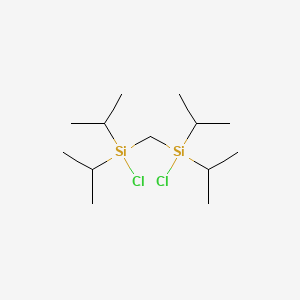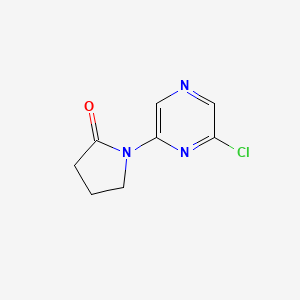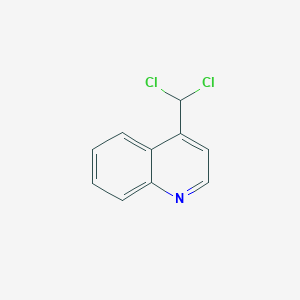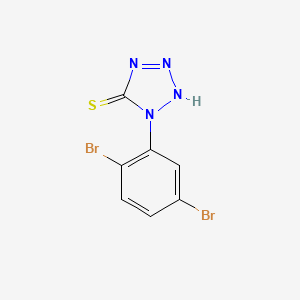
1-(2,5-Dibromophenyl)-1H-tetrazole-5-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dibromophenyl)-1H-tetrazole-5-thiol: is a heterocyclic compound that features a tetrazole ring substituted with a 2,5-dibromophenyl group and a thiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dibromophenyl)-1H-tetrazole-5-thiol typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Introduction of the 2,5-Dibromophenyl Group: The 2,5-dibromophenyl group can be introduced via a coupling reaction, such as a Suzuki coupling, where 2,5-dibromophenylboronic acid is reacted with a suitable halogenated tetrazole derivative.
Thiol Group Addition: The thiol group can be introduced by reacting the intermediate compound with a thiolating agent such as thiourea or hydrogen sulfide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,5-Dibromophenyl)-1H-tetrazole-5-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can undergo reduction reactions to modify the tetrazole ring or the bromophenyl group.
Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of reduced tetrazole derivatives.
Substitution: Formation of substituted phenyl-tetrazole derivatives.
Applications De Recherche Scientifique
1-(2,5-Dibromophenyl)-1H-tetrazole-5-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dibromophenyl)-1H-tetrazole-5-thiol involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
1-(2,5-Dibromophenyl)-1H-tetrazole-5-thiol can be compared with other similar compounds, such as:
1-Phenyl-1H-tetrazole-5-thiol: Lacks the bromine substituents, resulting in different reactivity and applications.
1-(2,4-Dibromophenyl)-1H-tetrazole-5-thiol: Similar structure but with bromine atoms at different positions, leading to variations in chemical properties.
1-(2,5-Dichlorophenyl)-1H-tetrazole-5-thiol:
Propriétés
Formule moléculaire |
C7H4Br2N4S |
|---|---|
Poids moléculaire |
336.01 g/mol |
Nom IUPAC |
1-(2,5-dibromophenyl)-2H-tetrazole-5-thione |
InChI |
InChI=1S/C7H4Br2N4S/c8-4-1-2-5(9)6(3-4)13-7(14)10-11-12-13/h1-3H,(H,10,12,14) |
Clé InChI |
TVJMHFAKVVFKCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)N2C(=S)N=NN2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-1-[2-(Boc-amino)-3-methoxy-3-oxopropyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13686098.png)
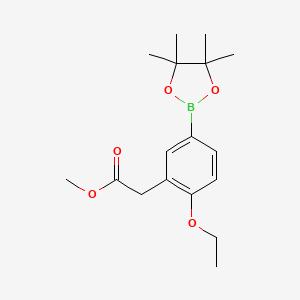
![Bis[4-(trifluoromethyl)benzoyl] peroxide](/img/structure/B13686106.png)
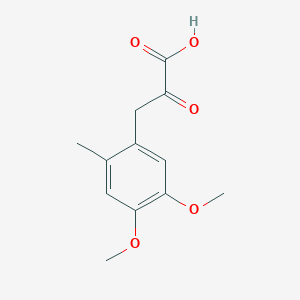
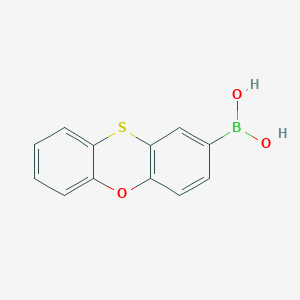

![2-(3-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13686126.png)
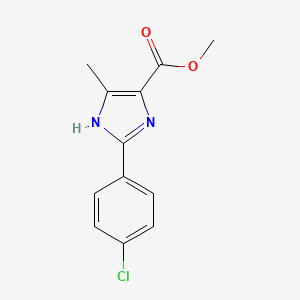
![5-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13686144.png)


